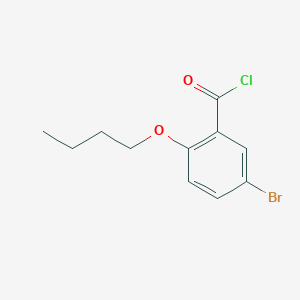

5-Bromo-2-butoxybenzoyl chloride

Description

5-Bromo-2-butoxybenzoyl chloride is a benzoyl chloride derivative featuring a bromine atom at the 5-position of the aromatic ring and a butoxy group (-O-C₄H₉) at the 2-position.

Properties

IUPAC Name |

5-bromo-2-butoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGHQCGGOKDGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butoxybenzoyl chloride typically involves the bromination of 2-butoxybenzoic acid followed by chlorination. The reaction conditions often include the use of bromine and a suitable catalyst in an organic solvent . The process is generally carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve multi-step processes that include bromination, chlorination, and purification steps to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-butoxybenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly reacts with nucleophiles to form substituted benzoyl derivatives.

Oxidation and Reduction: Can undergo oxidation to form corresponding acids or reduction to form alcohols.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Oxidizing Agents: Such as potassium permanganate, are used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.

Major Products Formed

Substituted Benzoyl Derivatives: Formed through substitution reactions.

Carboxylic Acids: Formed through oxidation reactions.

Alcohols: Formed through reduction reactions

Scientific Research Applications

Organic Synthesis

5-Bromo-2-butoxybenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in acylation reactions makes it valuable for creating complex molecular structures.

Key Reactions

- Acylation Reactions : The compound can be used in Friedel-Crafts acylation reactions to introduce butoxybenzoyl groups into aromatic systems. This is particularly useful for synthesizing pharmaceuticals and agrochemicals.

- Formation of Benzoyl Derivatives : It can react with various nucleophiles to form benzoyl derivatives that are critical in drug development.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as an intermediate for synthesizing therapeutic agents.

Case Studies

-

SGLT2 Inhibitors : Research has demonstrated that derivatives of this compound can be transformed into key intermediates for sodium-glucose cotransporter 2 inhibitors, which are currently being investigated for diabetes treatment .

Compound Role Yield (%) 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid Intermediate for SGLT2 inhibitors 24% - Anticancer Activity : Studies have indicated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in anticancer drug development.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also utilized in material science.

Polymer Chemistry

- Photoresponsive Polymers : The compound can be incorporated into polymer matrices to create materials that respond to light, which is beneficial for applications in optical devices and smart materials.

Environmental Considerations

The synthesis methods involving this compound have been optimized to reduce environmental impact. For instance, novel synthetic routes have been developed that minimize waste and enhance product yield while using environmentally friendly reagents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxybenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted benzoyl derivatives. The molecular targets and pathways involved include interactions with enzymes and proteins, which can lead to modifications in their structure and function .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for analogous compounds from the evidence:

<sup>a</sup>XLogP3: Calculated lipophilicity index (higher values indicate greater lipophilicity).

Analysis of Substituent Effects

Molecular Weight and Substituent Bulk

- Bromine substituents on the benzyl ring (e.g., 4-bromobenzyloxy ) increase molecular weight significantly (404.48) compared to chlorine (360.028 ) or methyl groups (339.613 ).

- The butoxy group in the target compound (theoretical formula: C₁₁H₁₂BrClO₂) would likely reduce molecular weight compared to benzyloxy analogs due to the shorter alkyl chain.

Lipophilicity (XLogP3)

- The 4-bromobenzyloxy analog exhibits an XLogP3 of 5.3, indicating high lipophilicity, which is critical for membrane permeability in sensor applications .

- Chlorine substituents (e.g., 3-chlorobenzyloxy ) may reduce lipophilicity compared to bromine but enhance electrophilicity at the carbonyl carbon.

Steric and Electronic Effects

- Para-substituents (e.g., 4-bromobenzyloxy ) exert stronger electronic effects due to resonance, stabilizing intermediates in synthetic pathways.

Potential in Sensor Development

- Lipophilicity (XLogP3 ~5.3 ) may enhance compatibility with organic-aqueous sensor matrices.

Biological Activity

5-Bromo-2-butoxybenzoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H12BrClO

- Molecular Weight : 275.57 g/mol

The compound features a bromine atom and a butoxy group attached to a benzoyl chloride moiety, which is essential for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination : The starting material, 2-butoxybenzoic acid, undergoes bromination to introduce the bromine atom at the para position.

- Formation of Benzoyl Chloride : The carboxylic acid group is converted into a benzoyl chloride through reaction with thionyl chloride.

- Purification : The product is purified through recrystallization or chromatography.

This synthetic pathway has been optimized for yield and purity, making it suitable for further biological evaluation.

Anticancer Activity

Benzoyl derivatives have been investigated for their anticancer properties. Compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines. For example, certain benzofuran derivatives showed inhibition rates of up to 80% against non-small cell lung cancer cells . These findings indicate that this compound may possess similar anticancer activities.

The mechanisms through which benzoyl derivatives exert their biological effects typically involve:

- Inhibition of Enzymatic Activity : Many compounds inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

Case Studies

-

Antibacterial Efficacy :

- In vitro studies have shown that related compounds exhibit higher antibacterial activity than standard drugs such as gentamicin and ciprofloxacin against E. coli and P. aeruginosa.

- A study evaluating various benzoyl derivatives found that modifications can significantly enhance antibacterial potency, suggesting that this compound may also be optimized for similar effects .

-

Anticancer Research :

- Investigations into benzofuran derivatives revealed promising results against multiple cancer types, indicating that structural modifications can lead to significant biological activity .

- A recent study reported that certain benzamide derivatives displayed selective toxicity against cancer cells while sparing normal cells, highlighting the potential therapeutic index of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.